![molecular formula C21H22ClN3O5 B2981609 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide CAS No. 896371-32-7](/img/structure/B2981609.png)
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
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Scientific Research Applications
Environmental Impacts and Hormonal Activity
Research on environmental oestrogens, including compounds with similar structures to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide, has shown that these chemicals can mimic hormones, especially sex steroids. These compounds often possess both oestrogenic and anti-androgenic activities, complicating their environmental impact and effects on wildlife and humans. Yeast-based assays have been effectively used to detect these activities in various chemicals (Sohoni & Sumpter, 1998).
Coronary Applications
Studies on 2-benzopyranone derivatives, which share structural similarities with N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide, have been used in human medicine for coronary heart disease. These compounds have shown coronary dilatation effects in animal experiments (Jacobi et al., 1977).
Anticancer and Antiplatelet Activity
The synthesis of compounds related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide has revealed potential anticancer and antiplatelet activities. For example, the synthesis of linear and angular aryl-morpholino-naphth-oxazines has shown activity against PI3K family enzymes and as platelet aggregation inhibitors (Morrison et al., 2016).
Antibacterial Activity
Novel synthesized pyrimidines and thiazolidinones containing morpholino structures have demonstrated significant antibacterial activity. The 1-(4-morpholinophenyl) ethanone condensation with aryl aldehydes and subsequent reactions yielded compounds with notable antibacterial effects (C. Merugu et al., 2010).
Anticonvulsant Properties
Research on benzothiazole derivatives containing acetamido and carbothioamido pharmacophores has identified morpholino derivatives as promising anticonvulsant leads. These findings have implications for the development of new therapeutic agents for seizure disorders (Amir et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(3-chlorophenyl)ethanediamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide
Biochemical Pathways
Given its target, it may influence pathways involving nitric oxide signaling . Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c22-15-2-1-3-16(11-15)24-21(27)20(26)23-12-17(25-6-8-28-9-7-25)14-4-5-18-19(10-14)30-13-29-18/h1-5,10-11,17H,6-9,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMJNHUFYSRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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